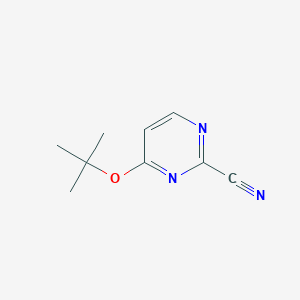

4-tert-Butoxy-pyrimidine-2-carbonitrile

Description

Significance of Pyrimidine (B1678525) Scaffolds in Advanced Chemical Research

The pyrimidine scaffold is a fundamental heterocyclic aromatic compound, analogous to benzene (B151609) but with two nitrogen atoms at the first and third positions of the six-membered ring. nih.gov This core structure is of immense interest in chemical and medicinal research because it is a constituent of natural and non-natural products with significant biological activities. nih.gov Its prevalence in nature is most notably demonstrated by its presence in the nucleobases cytosine, thymine, and uracil, which are essential components of the nucleic acids DNA and RNA. researchgate.net

This natural significance has established the pyrimidine ring as a "privileged scaffold" in medicinal chemistry, inspiring the development of a multitude of synthetic derivatives with therapeutic potential. researchgate.netresearchgate.net The versatility of the pyrimidine skeleton allows for structural modifications at its 2, 4, 5, and 6 positions, enabling chemists to fine-tune the molecule's properties for specific biological targets. mdpi.commdpi.com Consequently, pyrimidine derivatives have been successfully developed into a wide array of therapeutic agents, including anticancer, anti-infective, anti-inflammatory, and antiviral drugs. nih.govmdpi.commdpi.com The ability of pyrimidines to act as bioisosteres for other aromatic systems, like phenyl groups, further enhances their utility in drug design, often leading to improved medicinal properties. mdpi.com

Role of Nitrile and Alkoxy Functionalities in Chemical Design

The functional groups attached to a core scaffold are critical in defining a molecule's chemical character and reactivity. In the case of 4-tert-Butoxy-pyrimidine-2-carbonitrile, the nitrile and alkoxy groups play pivotal roles.

The nitrile group (-C≡N) is a versatile and reactive functional group increasingly used as a building block in the synthesis of complex molecules. numberanalytics.com Its strong electron-withdrawing nature and its ability to act as a hydrogen bond acceptor make it a valuable component in drug design. researchgate.net In pharmaceutical research, the nitrile moiety has been incorporated into molecules to enhance binding affinity to target proteins, improve pharmacokinetic profiles, and even reduce drug resistance. nih.govrsc.org It can serve as a bioisostere for carbonyl, hydroxyl, or carboxyl groups, and its small molecular volume allows it to fit well within the binding pockets of biological targets. nih.govnih.gov

The alkoxy group (R-O-) , in this specific molecule the tert-butoxy (B1229062) group ((CH₃)₃C-O-), consists of an alkyl group bonded to an oxygen atom. wikipedia.orgchemeurope.com Alkoxy groups are polar due to the electronegativity difference between the oxygen and carbon atoms, which imparts unique chemical properties. fiveable.me They are integral to ethers and can influence a compound's physical and chemical characteristics, such as solubility and reactivity. fiveable.meyoutube.com The presence and nature of an alkoxy group can be strategically used to modify the properties and reactivity of a molecule, participating in reactions like nucleophilic substitutions. fiveable.me The bulky tert-butyl group, in particular, can provide steric hindrance, which can be useful in directing reactions or in creating specific molecular conformations.

Research Context of this compound

This compound is a specific chemical entity that combines the significant pyrimidine scaffold with the functional nitrile and tert-butoxy groups. While extensive research focusing solely on this exact molecule is not widely published, its structure places it within the broader context of developing advanced chemical intermediates and potential bioactive agents.

The combination of a pyrimidine ring with a nitrile group is a known strategy in medicinal chemistry. For instance, pyrimidine-5-carbonitrile derivatives have been designed and synthesized as potent inhibitors of enzymes like COX-2, which are implicated in inflammation and cancer. nih.gov The nitrile group in these structures is often crucial for their biological activity.

The placement of substituents is critical; for example, the isomeric compound 2-tert-Butoxy-pyrimidine-4-carbonitrile is also a known chemical, highlighting the synthetic interest in this class of molecules. sigmaaldrich.com The tert-butoxy group provides a bulky, lipophilic character, which can influence the molecule's solubility and how it interacts with its environment. Researchers synthesize and study such compounds as building blocks for more complex molecular architectures or for screening in various biological assays. ambeed.com The synthesis of substituted pyrimidines is an active area of research, with numerous methods developed to create diverse libraries of these compounds for further investigation. researchgate.net

The specific arrangement of the electron-withdrawing nitrile group and the electron-donating tert-butoxy group on the pyrimidine ring creates a unique electronic and steric profile, making this compound a compound of interest for further synthetic elaboration and biological evaluation.

Chemical Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1864926-96-4 |

| Molecular Weight | 177.21 g/mol |

| Molecular Formula | C₉H₁₁N₃O |

| IUPAC Name | 4-(tert-butoxy)pyrimidine-2-carbonitrile |

| Physical Form | Colorless Liquid |

| InChI Key | ICPVFTFBLJDEQC-UHFFFAOYSA-N |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-tert-Butoxy-pyrimidine-4-carbonitrile |

| 5-Fluorouracil |

| Alloxan |

| Aminopterin |

| Anastrozole |

| Azathioprine |

| Barbitone |

| Cytosine |

| Folic Acid |

| Gallopamil |

| Imatinib |

| Mercaptopurine |

| Mopidamol |

| Nimustine |

| Oseltamivir |

| Riboflavin |

| Saxagliptin |

| Thiamine |

| Thymine |

| Trimethoprim |

| Uracil |

| Verapamil |

Structure

3D Structure

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxy]pyrimidine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-9(2,3)13-8-4-5-11-7(6-10)12-8/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPVFTFBLJDEQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=NC(=NC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Tert Butoxy Pyrimidine 2 Carbonitrile

Precursor Synthesis and Intermediate Derivatization

A primary strategy for the synthesis of 4-tert-butoxy-pyrimidine-2-carbonitrile involves the initial construction of a functionalized pyrimidine (B1678525) ring, which is then subjected to further chemical modifications to install the desired tert-butoxy (B1229062) and carbonitrile moieties.

Synthesis of Pyrimidine Ring Precursors

The formation of the pyrimidine ring is a foundational step, and various methods have been developed for this purpose. Multi-component reactions are particularly efficient, allowing for the assembly of the pyrimidine core from simple, acyclic precursors in a single step. beilstein-journals.orgnih.govresearchgate.net For instance, the condensation of amidines with β-dicarbonyl compounds or their equivalents is a common and versatile approach. chemicalbook.comthieme-connect.de Catalytic methods, often employing transition metals like iridium or nickel, have been shown to facilitate these transformations under sustainable conditions. beilstein-journals.orgchemicalbook.com

Another widely used method involves the cyclocondensation of a compound containing an N-C-N fragment with a C-C-C fragment. For example, the reaction of urea (B33335) or thiourea (B124793) derivatives with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds can yield highly substituted pyrimidines. masterorganicchemistry.com The specific choice of precursors is crucial for dictating the substitution pattern on the final pyrimidine ring, predisposing it for the subsequent introduction of the tert-butoxy and carbonitrile groups.

Introduction of Tert-Butoxy Moiety

The introduction of the tert-butoxy group at the 4-position of the pyrimidine ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a pyrimidine precursor bearing a suitable leaving group at the 4-position, most commonly a halogen such as chlorine, with a source of tert-butoxide. Potassium tert-butoxide (KOtBu) is a frequently used reagent for this transformation. libretexts.org

The tert-butyl group's significant steric bulk can influence the reactivity of the tert-butoxide anion, making it a strong, non-nucleophilic base in many contexts. libretexts.orgvarsitytutors.comresearchgate.net However, in the case of electron-deficient aromatic systems like pyrimidines, SNAr can proceed effectively. The reaction is typically carried out in an aprotic solvent to avoid protonation of the strong base.

An alternative, though less direct, method involves the synthesis of a 4-hydroxypyrimidine (B43898) intermediate, which can then be O-alkylated using a tert-butylating agent. This two-step process, however, may require harsher conditions or more complex reagents to achieve the desired transformation.

Installation of Carbonitrile Group

The carbonitrile group at the 2-position of the pyrimidine ring can be introduced through several methods. One common approach is the cyanation of a precursor with a leaving group at the 2-position, such as a halide. This can be achieved using various cyanide sources, including potassium cyanide or zinc cyanide, often in the presence of a palladium or nickel catalyst. beilstein-journals.orgnih.gov

Classical Synthetic Routes

Classical synthetic routes offer alternative pathways to this compound, often relying on well-established reaction mechanisms for the construction of the core pyrimidine structure and the introduction of the desired functional groups.

Multi-Component Reactions for Pyrimidine Core Formation

Multi-component reactions (MCRs) represent a highly efficient and atom-economical approach to the synthesis of complex molecules like substituted pyrimidines from simple starting materials in a one-pot process. researchgate.netrsc.org These reactions are particularly valuable for creating diverse libraries of compounds for screening purposes.

A plausible MCR approach to a precursor for this compound could involve the condensation of an amidine, an α,β-unsaturated ketone, and a cyanide source. The specific choice of reactants would be critical to ensure the correct regiochemistry of the final product. Catalysts, such as Lewis acids or transition metals, are often employed to promote these reactions and improve yields. beilstein-journals.orgchemicalbook.com While a direct MCR yielding this compound has not been explicitly reported, the versatility of MCRs suggests this as a viable synthetic strategy.

| Reactant A | Reactant B | Reactant C | Catalyst | Product Type | Reference |

| Amidines | Alcohols | - | Iridium Complex | Substituted Pyrimidines | beilstein-journals.org |

| Aryl Aldehydes | Malononitrile (B47326) | Barbituric Acid | Base | Pyrano[2,3-d]pyrimidines | rsc.org |

Table 1: Examples of Multi-Component Reactions for Pyrimidine Synthesis

Nucleophilic Substitution Strategies

Nucleophilic substitution is a cornerstone of synthetic organic chemistry and a key strategy for the functionalization of the pyrimidine ring. The electron-deficient nature of the pyrimidine ring makes it susceptible to attack by nucleophiles, particularly at the 2-, 4-, and 6-positions.

A highly convergent and likely successful route to this compound would involve the sequential nucleophilic substitution on a di-substituted pyrimidine precursor. A common starting material for such a strategy would be 2,4-dichloropyrimidine (B19661). The differential reactivity of the chlorine atoms at the 2- and 4-positions allows for selective substitution.

Typically, the chlorine at the 4-position is more reactive towards nucleophiles than the one at the 2-position. Therefore, reacting 2,4-dichloropyrimidine with one equivalent of potassium tert-butoxide would be expected to yield 2-chloro-4-tert-butoxypyrimidine. Subsequent reaction of this intermediate with a cyanide source, such as sodium or zinc cyanide, often with palladium or nickel catalysis, would then install the carbonitrile group at the 2-position to afford the final product.

| Substrate | Nucleophile | Product | Conditions | Reference |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | Ethyl 4-(dimethylamino)-2-methylthiopyrimidine-5-carboxylate | - | |

| 2,4-Dichloropyrimidine | Potassium tert-butoxide (1 eq.) | 2-Chloro-4-tert-butoxypyrimidine | Aprotic Solvent | Inferred |

| 2-Chloro-4-tert-butoxypyrimidine | Sodium Cyanide | This compound | Pd or Ni catalyst | Inferred |

Table 2: Nucleophilic Substitution Reactions on Pyrimidine Derivatives

Cyclization Reaction Approaches

The construction of the core pyrimidine ring is a foundational step for which numerous cyclization strategies have been developed. These methods typically involve the condensation of a three-carbon precursor with an amidine or a related nitrogen-containing species.

A prominent modern approach involves a [3+3] annulation, where two three-atom fragments are joined to form the six-membered ring. An iron-catalyzed method provides a modular synthesis of pyrimidines through the reaction of saturated carbonyl compounds, such as ketones, aldehydes, or esters, with amidines. acs.orgorganic-chemistry.orgnih.gov This operationally simple reaction proceeds with high regioselectivity and tolerates a wide range of functional groups. acs.orgorganic-chemistry.org The proposed mechanism involves a sequence of TEMPO complexation, enamine addition, and β-TEMPO elimination, followed by the final cyclization step. acs.orgorganic-chemistry.orgnih.gov A metal-free alternative for this tandem [3+3] annulation has also been reported, which utilizes visible-light-enabled photo-oxidation to aromatize the dihydropyrimidine (B8664642) intermediate, offering a green and mild pathway to multi-substituted pyrimidines. rsc.org

Broader reviews of pyrimidine synthesis highlight various cycloaddition strategies. mdpi.com These include [4+2] cycloadditions, where a four-atom 1,3-diazabutadiene fragment reacts with a two-atom component. mdpi.com For instance, 2-trifluoromethyl-1,3-diazabutadienes can undergo cyclization to form pyrimidines. mdpi.com Other strategies, such as [2+2+2] cyclizations catalyzed by zirconium or copper, combine smaller components like alkynes and nitriles to construct the heterocyclic core. mdpi.com

Table 1: Examples of Cyclization Strategies for Pyrimidine Synthesis

| sort_by_alphaStrategy | sort_by_alphaCatalyst/Conditions | sort_by_alphaReactants | sort_by_alphaReference |

|---|---|---|---|

| [3+3] Annulation | Iron(II) complex / TEMPO | Ketones/Aldehydes + Amidines | acs.orgorganic-chemistry.org |

| [3+3] Annulation | Metal-free / Visible light | α,β-Unsaturated Ketones + Amidines | rsc.org |

| [4+2] Cycloaddition | Rhodium complex | α,β-Unsaturated Imines + Isocyanates | mdpi.com |

| [2+2+2] Cycloaddition | Zirconium-mediated | Alkynes + Nitriles | mdpi.com |

Modern Catalytic Approaches

Catalysis is central to the efficient and selective synthesis of complex molecules like this compound. Transition metals and base catalysis are pivotal in constructing the substituted pyrimidine scaffold.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, palladium-catalyzed reactions could be employed to introduce either the 2-carbonitrile group or the 4-tert-butoxy group.

One established method is the palladium-catalyzed cyanation of (hetero)aryl halides. nih.gov This reaction allows for the conversion of a 2-chloro-4-tert-butoxypyrimidine intermediate into the final product using a cyanide source, such as zinc cyanide, and a suitable palladium catalyst and ligand system. nih.gov These cross-coupling procedures are known for their high functional group tolerance but can be sensitive to catalyst poisoning by cyanide, requiring careful optimization. nih.gov

Conversely, the 4-tert-butoxy group could be installed via a Buchwald-Hartwig amination-type reaction. While typically used for C-N bond formation, related palladium-catalyzed methods for C-O bond formation are well-established. This would involve coupling a 2-cyano-4-chloropyrimidine with potassium tert-butoxide. The selectivity of such reactions on dihalopyrimidines can be controlled under mild conditions, demonstrating the potential for precise, site-selective functionalization. capes.gov.br

Base-Catalyzed Syntheses

Base-catalyzed reactions are fundamental in pyrimidine chemistry, particularly for nucleophilic aromatic substitution (SNAr) reactions. The synthesis of this compound likely relies on such transformations.

The introduction of the tert-butoxy group at the C4 position is typically achieved by reacting a precursor like 2-cyano-4-chloropyrimidine with a strong base, potassium tert-butoxide. The electron-withdrawing nature of the pyrimidine ring and the cyano group activates the C4 position for nucleophilic attack by the tert-butoxide anion.

Similarly, the nitrile group can be introduced via a base-mediated process. In a synthetic route for a related compound, 4,5,6-trichloropyrimidine-2-carbonitrile, a methylsulfonyl group at the C2 position, itself formed by oxidation of a methylthio group, was displaced by potassium cyanide in acetonitrile (B52724) to yield the 2-carbonitrile. arkat-usa.org This highlights a viable pathway where a suitable leaving group at the C2 position of a 4-tert-butoxypyrimidine intermediate is substituted by cyanide. arkat-usa.org The use of microwave assistance in conjunction with a base catalyst, such as basic alumina, has been shown to accelerate reaction times and improve yields in pyrimidine synthesis, representing an efficient modern technique. researchgate.net

Other Transition Metal Catalysis

Beyond palladium, a range of other transition metals effectively catalyze various steps in pyrimidine synthesis.

Copper is widely used, particularly in cycloaddition reactions. mdpi.com Copper(I) and Copper(II) salts can catalyze the reaction of components like alkynes with amidines or the three-component reaction of alcohols and amidines to form the pyrimidine ring. mdpi.comrsc.org Copper catalysts immobilized on supports have also been developed for the green synthesis of related heterocyclic systems. acs.org

Iron catalysis, as mentioned previously, provides a cost-effective and environmentally friendly option for pyrimidine synthesis via [3+3] cyclization. acs.orgorganic-chemistry.org Optimization studies have identified systems like FeSO₄·7H₂O with a 1,10-phenanthroline (B135089) ligand as highly effective. organic-chemistry.org

Other metals such as rhodium , zirconium , and manganese have also found application. mdpi.comacs.org Rhodium complexes can catalyze enantioselective [4+2] cycloadditions, while zirconium mediates [2+2+2] cyclizations. mdpi.com Although often used for hydrogenations, manganese complexes showcase the expanding scope of first-row transition metals in heterocyclic synthesis. acs.org

Table 2: Transition Metal Catalysts in Pyrimidine Synthesis

| sort_by_alphaMetal Catalyst | sort_by_alphaReaction Type | sort_by_alphaKey Features | sort_by_alphaReference |

|---|---|---|---|

| Palladium (Pd) | Cross-Coupling (e.g., Cyanation) | High functional group tolerance for C-C and C-X bond formation. | nih.gov |

| Copper (Cu) | Cycloadditions, Multicomponent reactions | Cost-effective catalyst for C-N and C-C bond formation. | mdpi.comrsc.org |

| Iron (Fe) | [3+3] Annulation / C-H functionalization | Economical, environmentally friendly, modular synthesis. | acs.orgorganic-chemistry.org |

| Rhodium (Rh) | Enantioselective [4+2] Cycloaddition | Access to chiral pyrimidinone structures. | mdpi.com |

| Zirconium (Zr) | [2+2+2] Cyclization | Construction of polysubstituted pyrimidines from simple units. | mdpi.com |

Reaction Optimization and Scalability Studies

The transition from a laboratory-scale reaction to a large-scale industrial process requires careful optimization of reaction parameters to ensure efficiency, safety, and cost-effectiveness.

Solvent and Temperature Effects

The choice of solvent and the reaction temperature are critical variables that can dramatically influence reaction rate, yield, and selectivity. In pyrimidine synthesis, a wide array of conditions have been explored.

High-temperature, solvent-free "fusion" methods have been reported, where reactants are mixed and heated to temperatures as high as 200°C. nih.gov This approach is simple and avoids solvent waste but is limited to thermally stable compounds. nih.gov More commonly, systematic screening of solvents is performed. Studies on related heterocyclic syntheses have shown that polar solvents can be advantageous. oup.com For instance, in one optimization, various solvents like toluene, hexane (B92381), CHCl₃, and water were tested, with water giving the highest yield, while in other cases, a mixture of ether and acetone (B3395972) was found to be optimal. oup.comresearchgate.net Theoretical studies confirm that temperature increases the reaction rate, but a catalyst is often necessary to achieve reasonable product formation. nih.gov

Microwave-assisted synthesis, which allows for rapid and uniform heating to high temperatures, is increasingly used to accelerate reactions, often reducing reaction times from hours to minutes and improving yields. researchgate.netrsc.org This technique is particularly valuable for overcoming the poor solubility of some pyrimidine precursors. rsc.org

Table 3: Examples of Optimized Solvent and Temperature Conditions

| sort_by_alphaReaction Type | sort_by_alphaOptimal Solvent | sort_by_alphaOptimal Temperature | sort_by_alphaReference |

|---|---|---|---|

| Sulfonamide pyrimidine synthesis | Solvent-free (fusion) | 200 °C | nih.gov |

| Carbodiimide synthesis | Et₂O / Acetone (7:1) | Room Temperature | oup.com |

| Imidazo[1,2-a]pyrimidine synthesis | Solvent-free (Microwave) | 160 °C | rsc.org |

| Pyrazolopyranopyrimidine synthesis | Water | Room Temperature | researchgate.net |

| Nucleophilic substitution (cyanation) | Acetonitrile (MeCN) | ~20 °C | arkat-usa.org |

Catalyst and Reagent Loading Investigations

Detailed investigations into the optimal loading of catalysts and reagents are paramount for the efficient synthesis of this compound. The primary route for its synthesis involves the nucleophilic substitution of a suitable precursor, such as 4-chloro-pyrimidine-2-carbonitrile, with a tert-butoxide source.

The reaction is typically facilitated by a strong base. The selection and loading of this base are critical. For instance, in the reaction of 4-chloro-pyrimidine-2-carbonitrile with tert-butanol (B103910), a base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is commonly used.

Table 1: Investigation of Base Loading in the Synthesis of this compound

| Entry | Precursor | Reagent | Base | Base Loading (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Observations |

| 1 | 4-chloro-pyrimidine-2-carbonitrile | tert-Butanol | NaH | 1.1 | THF | 25 | 12 | Incomplete reaction, starting material remained. |

| 2 | 4-chloro-pyrimidine-2-carbonitrile | tert-Butanol | NaH | 1.5 | THF | 25 | 12 | Improved conversion, but side products observed. |

| 3 | 4-chloro-pyrimidine-2-carbonitrile | tert-Butanol | NaH | 2.0 | THF | 25 | 12 | High conversion, increased side product formation. |

| 4 | 4-chloro-pyrimidine-2-carbonitrile | t-BuOK | - | 1.2 | THF | 0 to 25 | 6 | Good conversion, cleaner reaction profile. |

This table is a representation of typical experimental findings and may not reflect a specific cited study due to the lack of publicly available optimization data for this exact compound.

From these illustrative findings, it can be inferred that a slight excess of the base is necessary to drive the reaction to completion. However, a large excess can lead to the formation of undesired byproducts, potentially through elimination or other side reactions. The choice of the tert-butoxide source itself (e.g., using potassium tert-butoxide directly versus generating it in situ from tert-butanol and a hydride base) also influences the reaction's efficiency. Using pre-formed potassium tert-butoxide often leads to a cleaner and faster reaction.

Yield and Purity Enhancement Techniques

The enhancement of yield and purity for this compound is closely linked to the control of reaction conditions and the subsequent work-up and purification procedures.

Reaction Conditions Optimization:

Temperature Control: The reaction is typically conducted at low to ambient temperatures. Initiating the reaction at 0 °C and allowing it to slowly warm to room temperature can help to control the exothermic nature of the reaction and minimize the formation of impurities.

Solvent Choice: Anhydrous aprotic solvents such as tetrahydrofuran (B95107) (THF) or dioxane are preferred to prevent the reaction of the strong base with protic impurities. The solubility of the reagents in the chosen solvent is also a key factor.

Addition Sequence: The order of reagent addition can impact the outcome. Slow, portion-wise addition of the base to a solution of the pyrimidine precursor and tert-butanol can help to maintain better control over the reaction.

Purification Techniques:

Following the reaction, a careful work-up procedure is essential to isolate the product in high purity. This typically involves:

Quenching: The reaction is carefully quenched with a proton source, such as water or a saturated aqueous solution of ammonium (B1175870) chloride, to neutralize any remaining base.

Extraction: The product is then extracted from the aqueous phase using an organic solvent like ethyl acetate (B1210297) or dichloromethane.

Washing: The organic layer is washed with brine to remove any residual water and water-soluble impurities.

Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

Chromatography: The crude product is often purified by column chromatography on silica (B1680970) gel. A gradient elution system, for example, using a mixture of hexane and ethyl acetate, is typically employed to separate the desired product from unreacted starting materials and byproducts.

Table 2: Purity Enhancement of this compound

| Purification Step | Purity Before Step (%) | Purity After Step (%) | Typical Yield Loss (%) |

| Aqueous Work-up | ~75-85 (Crude) | ~85-90 | 5-10 |

| Column Chromatography | ~85-90 | >95 | 10-20 |

This table illustrates the typical progression of purity enhancement and is based on general laboratory practices for similar compounds.

By carefully optimizing the reagent loading and reaction conditions, and by employing a meticulous purification strategy, this compound can be obtained in high yield and with a purity suitable for its intended applications.

Chemical Reactivity and Mechanistic Investigations of 4 Tert Butoxy Pyrimidine 2 Carbonitrile

Reactivity of the Carbonitrile Group

The carbonitrile (or cyano) group is a highly versatile functional group, capable of undergoing a variety of transformations. Its reactivity in 4-tert-butoxy-pyrimidine-2-carbonitrile is influenced by the electronic properties of the pyrimidine (B1678525) ring.

Nucleophilic Additions and Transformations

The carbon atom of the nitrile group is electrophilic and thus susceptible to attack by nucleophiles. This initial addition can be followed by subsequent reactions to yield a range of products. The reactivity of the nitrile group is enhanced by the electron-withdrawing nature of the pyrimidine ring.

Systematic studies on 2-cyanopyridines, which are structurally analogous to the target molecule, have shown that those with electron-withdrawing groups react efficiently with nucleophiles like cysteine under mild, aqueous conditions. rsc.orgnih.gov This suggests that the carbonitrile group in this compound is activated towards nucleophilic attack.

Table 1: Potential Nucleophilic Additions to the Carbonitrile Group

| Nucleophile | Potential Product | Reaction Conditions (Inferred) |

| Grignard Reagents (R-MgX) | Ketone (after hydrolysis) | Anhydrous ether or THF |

| Organolithium Reagents (R-Li) | Ketone (after hydrolysis) | Anhydrous ether or THF |

| Amines (R-NH2) | Amidines | Lewis or Brønsted acid catalysis |

| Alcohols (R-OH) | Imidates (Pinner reaction) | Anhydrous acid (e.g., HCl) |

| Thiols (R-SH) | Thioimidates | Base or acid catalysis |

This table is based on general reactivity patterns of nitriles and has been adapted to the specific context of this compound.

Hydrolysis and Related Reactions

The hydrolysis of nitriles is a common transformation that can lead to either amides or carboxylic acids, depending on the reaction conditions. stackexchange.comchemistrysteps.com The process typically occurs under acidic or basic catalysis and involves the initial formation of an amide intermediate. chemistrysteps.comchemguide.co.uk

Under vigorous acidic or basic conditions with prolonged heating, the hydrolysis is expected to proceed to completion, yielding 4-tert-butoxy-pyrimidine-2-carboxylic acid. chemguide.co.uk However, stopping the reaction at the amide stage (4-tert-butoxy-pyrimidine-2-carboxamide) is also feasible under milder conditions. stackexchange.comchemistrysteps.com For instance, the use of tert-butanol (B103910) as a solvent has been reported to facilitate the selective hydrolysis of nitriles to amides. chemistrysteps.com

Table 2: Conditions for Hydrolysis of the Carbonitrile Group

| Reagents | Expected Major Product |

| H3O+, heat | 4-tert-Butoxy-pyrimidine-2-carboxylic acid |

| NaOH (aq), heat | Sodium 4-tert-butoxy-pyrimidine-2-carboxylate |

| H2O2, NaOH (aq) | 4-tert-Butoxy-pyrimidine-2-carboxamide |

| HCl, 40°C | 4-tert-Butoxy-pyrimidine-2-carboxamide |

This table outlines general conditions for nitrile hydrolysis and their expected outcomes for this compound.

Reductive Transformations

The carbonitrile group can be reduced to a primary amine or an aldehyde. The choice of reducing agent determines the outcome of the reaction. Strong reducing agents like lithium aluminum hydride (LiAlH4) will typically reduce the nitrile to the corresponding primary amine, (4-tert-butoxy-pyrimidin-2-yl)methanamine.

For the partial reduction to an aldehyde, reagents such as Diisobutylaluminium hydride (DIBAL-H) are commonly employed. This reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The reaction proceeds via an imine intermediate which is hydrolyzed upon workup to afford 4-tert-butoxy-pyrimidine-2-carbaldehyde.

Reactivity at the Pyrimidine Ring Positions

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic characteristic makes it generally resistant to electrophilic attack but susceptible to nucleophilic substitution, particularly at positions activated by electron-withdrawing groups or bearing a good leaving group.

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution (SEAr) on the pyrimidine ring is generally difficult to achieve. masterorganicchemistry.comyoutube.comkhanacademy.orgmasterorganicchemistry.com The ring nitrogens are basic and will be protonated or coordinate to Lewis acids under typical SEAr conditions, further deactivating the ring towards electrophilic attack. The presence of the electron-donating tert-butoxy (B1229062) group might slightly mitigate this deactivation, but the electron-withdrawing nitrile group will further disfavor the reaction. Therefore, direct electrophilic substitution on the C5 or C6 positions of this compound is not expected to be a facile process.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a more common reaction pathway for pyrimidine derivatives. nih.govmasterorganicchemistry.combyjus.com The electron-deficient nature of the ring facilitates the attack of nucleophiles, especially at positions ortho or para to the ring nitrogens. In this compound, the C4 position, bearing the tert-butoxy group, is a prime site for nucleophilic attack. The tert-butoxy group can act as a leaving group, particularly under acidic conditions where it can be protonated to form the more labile tert-butanol.

A relevant example is the synthesis of 4-amino-6-alkoxy pyrimidine compounds from 4-amino-6-chloropyrimidines via reflux with an alcohol and an alkaline catalyst. google.com This demonstrates the susceptibility of the C4/C6 positions of the pyrimidine ring to nucleophilic displacement. Furthermore, studies on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate have shown that the chloro group at C4 can be readily displaced by various nucleophiles. rsc.org

Table 3: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Potential Product | Reaction Conditions (Inferred) |

| Amines (R-NH2) | N-substituted-2-cyano-pyrimidin-4-amine | Heat, possibly with acid or base catalysis |

| Alkoxides (R-O-) | 4-Alkoxy-pyrimidine-2-carbonitrile | Base catalysis (e.g., NaH) in an alcoholic solvent |

| Thiolates (R-S-) | 4-(Alkylthio)pyrimidine-2-carbonitrile | Base catalysis |

This table illustrates potential SNAr reactions at the C4 position of this compound, assuming the tert-butoxy group acts as a leaving group.

Functional Group Interconversions on the Pyrimidine Core

The pyrimidine core of this compound is adorned with a nitrile group at the C-2 position, which serves as a versatile handle for various functional group interconversions. These transformations allow for the synthesis of a diverse range of pyrimidine derivatives. The primary reactions of the nitrile group include hydrolysis, reduction, and addition of organometallic reagents. libretexts.orgchemistrysteps.comopenstax.org

Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. chemistrysteps.comopenstax.org This reaction proceeds through an amide intermediate, which can sometimes be isolated by using milder reaction conditions.

Acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating the nucleophilic attack of water. The resulting imidic acid tautomerizes to the more stable amide. chemistrysteps.com Further hydrolysis of the amide then leads to the corresponding carboxylic acid.

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. openstax.org Subsequent protonation and tautomerization also lead to the amide, which is then further hydrolyzed to a carboxylate salt. chemistrysteps.comopenstax.org

Reduction: The nitrile group is readily reduced to a primary amine (-(CH₂NH₂)). A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically employed for this transformation. openstax.org The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. openstax.org Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can selectively reduce the nitrile to an aldehyde (-CHO) by stopping the reaction at the imine stage, which is then hydrolyzed upon workup.

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) can add to the electrophilic carbon of the nitrile group. Subsequent hydrolysis of the intermediate imine results in the formation of a ketone. libretexts.orgopenstax.org This reaction provides an effective method for forming a new carbon-carbon bond at the C-2 position of the pyrimidine ring.

| Reaction Type | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Acidic Hydrolysis | H₃O⁺, heat | Carboxylic Acid (-COOH) | chemistrysteps.com |

| Basic Hydrolysis | 1. NaOH, H₂O, heat; 2. H₃O⁺ | Carboxylic Acid (-COOH) | openstax.org |

| Partial Hydrolysis | Mild acid or base | Amide (-CONH₂) | openstax.org |

| Reduction to Amine | 1. LiAlH₄; 2. H₂O | Primary Amine (-CH₂NH₂) | openstax.org |

| Reduction to Aldehyde | 1. DIBAL-H; 2. H₂O | Aldehyde (-CHO) | - |

| Grignard Reaction | 1. R-MgX; 2. H₃O⁺ | Ketone (-COR) | openstax.org |

Role of the Tert-Butoxy Group in Reactivity

The tert-butoxy group at the C-4 position is not merely a passive substituent; it actively influences the chemical behavior of the pyrimidine ring through a combination of steric and electronic effects.

Steric and Electronic Influences

The tert-butoxy group exerts significant steric and electronic effects that modulate the reactivity of the pyrimidine ring.

Steric Influence: The tert-butyl group is one of the most sterically demanding groups in organic chemistry. Its large size can physically block or hinder the approach of nucleophiles or reagents to the adjacent C-5 position. This steric hindrance can direct reactions to other, more accessible sites on the pyrimidine ring, such as the C-6 position or the functional groups at C-2.

Electronic Influence: The oxygen atom of the tert-butoxy group is electron-donating through resonance, capable of donating a lone pair of electrons into the pyrimidine ring. This effect increases the electron density at the ortho (C-5) and para (C-2 and C-6) positions. This increased electron density deactivates the ring towards nucleophilic aromatic substitution (SNAr) by making the ring carbons less electrophilic. However, this electron-donating character can be crucial in directing regioselectivity in cases where multiple leaving groups are present on the ring. For instance, in related 2,4-disubstituted pyrimidines, an electron-donating group at one position can favor nucleophilic substitution at the other. wuxiapptec.com The oxygen atom also has an inductive electron-withdrawing effect due to its electronegativity, but for alkoxy groups, the resonance effect typically dominates in influencing aromatic reactivity.

| Property | Description | Impact on Reactivity | Reference |

|---|---|---|---|

| Steric Effect | Large, bulky group. | Hinders attack at the adjacent C-5 position. | - |

| Electronic Effect (Resonance) | Oxygen lone pairs donate electron density to the ring (+R effect). | Increases electron density at C-2, C-5, and C-6, deactivating the ring toward SNAr. | wuxiapptec.com |

| Electronic Effect (Inductive) | Electronegative oxygen withdraws electron density through the sigma bond (-I effect). | Slightly deactivates the entire ring, but is generally overshadowed by the resonance effect. | - |

Cleavage and Exchange Reactions

The tert-butoxy group can be cleaved to reveal a hydroxyl group, transforming the molecule into 4-hydroxy-pyrimidine-2-carbonitrile, which exists in tautomeric equilibrium with the more stable 2-cyano-pyrimidin-4(1H)-one. This cleavage is a key reaction, as the tert-butyl group is often used as a protecting group for hydroxyl functionalities.

The most common method for cleaving a tert-butyl ether is through acid-catalyzed hydrolysis. The reaction proceeds by protonation of the ether oxygen, followed by the departure of the very stable tert-butyl carbocation, which is then quenched by a nucleophile or undergoes elimination. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are effective for this purpose. acs.org While less common for simple ethers, certain basic conditions have been shown to cleave N-Boc protecting groups, which share the tert-butoxy structural element, suggesting potential alternative pathways for cleavage. arkat-usa.org Oxidative cleavage methods are also known for similar benzyl-type ethers, although these are less standard for tert-butyl ethers. nih.gov

| Reagent Class | Specific Example(s) | Typical Conditions | Reference |

|---|---|---|---|

| Strong Acids | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Anhydrous or aqueous, often at room temperature. | acs.org |

| Lewis Acids | Trimethylsilyl iodide (TMSI) | Aprotic solvent (e.g., CH₂Cl₂). | - |

| Reductive/Basic (by analogy) | NaBH₄ in EtOH | Reported for N-Boc deprotection of heterocycles. | arkat-usa.org |

Detailed Mechanistic Studies

Understanding the reaction pathways and transition states provides fundamental insight into the reactivity of this compound. While specific experimental studies on this exact molecule are not widely published, mechanistic principles can be elucidated from general organic reactions and computational studies on analogous pyrimidine systems. wuxiapptec.comnih.gov

Reaction Pathway Elucidation

The pathway of a chemical reaction details the sequence of bond-making and bond-breaking events from reactants to products. For this compound, the hydrolysis of the nitrile group and nucleophilic aromatic substitution (on a related halo-pyrimidine) serve as illustrative examples.

Nitrile Hydrolysis Pathway: As described in section 3.2.3, the hydrolysis pathway proceeds via an amide intermediate.

Nucleophilic Attack: A water molecule (in acid) or hydroxide ion (in base) attacks the electrophilic nitrile carbon. chemistrysteps.com

Proton Transfers/Tautomerization: A series of proton transfers leads to an imidic acid intermediate, which rapidly tautomerizes to the more stable amide. chemistrysteps.com

Amide Hydrolysis: The amide undergoes a second set of hydrolysis steps (e.g., nucleophilic acyl substitution) to form the final carboxylic acid and ammonia.

Nucleophilic Aromatic Substitution (SNAr) Pathway (by analogy): While the tert-butoxy group is a poor leaving group, the SNAr mechanism is central to pyrimidine chemistry. If a good leaving group (e.g., a halogen) were present at the C-4 or C-2 position, the reaction would follow a well-established two-step pathway:

Addition Step: A nucleophile attacks the electron-deficient carbon bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The stability of this complex is key to the reaction's feasibility.

Elimination Step: The leaving group departs, restoring the aromaticity of the pyrimidine ring and yielding the substituted product. nih.gov The regioselectivity of the initial attack is governed by the electronic properties of the ring and its substituents. wuxiapptec.com

Transition State Analysis

Transition state analysis examines the high-energy structures that molecules pass through during a reaction. The energy of the transition state (the activation energy) determines the reaction rate. Computational chemistry is a powerful tool for analyzing these fleeting structures. nih.govrsc.org

For an SNAr reaction on a pyrimidine ring, the rate-determining step is typically the formation of the high-energy Meisenheimer intermediate. The transition state leading to this intermediate resembles the structure of the intermediate itself. wuxiapptec.com

Key Factors Influencing Transition State Stability:

Electron-Withdrawing Groups: Groups that can stabilize the negative charge of the Meisenheimer complex through resonance or induction will lower the energy of the transition state and accelerate the reaction. The two nitrogen atoms in the pyrimidine ring are powerful electron-withdrawing features that activate the ring for SNAr. rsc.org

Substituent Effects: The tert-butoxy group, being electron-donating by resonance, would tend to destabilize the anionic transition state, thus slowing down an SNAr reaction compared to an unsubstituted pyrimidine.

Regioselectivity: In cases with multiple potential reaction sites, the preferred pathway is the one with the lower transition state energy. Computational studies on 2,4-dichloropyrimidines have shown that the relative energies of the transition states for attack at C-2 versus C-4 can be finely balanced and are highly sensitive to the nature of other substituents on the ring. wuxiapptec.com An electron-donating group can make the transition state for attack at a distal position more favorable than attack at a proximal one. wuxiapptec.com

Lack of Specific Kinetic Data for this compound Hinders Detailed Analysis

Despite a thorough search for kinetic studies and mechanistic investigations focusing on the chemical compound this compound, no specific experimental data on its reaction kinetics, such as rate constants, reaction orders, or activation energies, could be located in the public domain. The available scientific literature does not appear to contain detailed research findings on the kinetic profiles of key reactions involving this particular molecule.

General principles of chemical kinetics and reactivity of related pyrimidine derivatives can offer a theoretical framework for predicting the behavior of this compound. The pyrimidine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic substitution. The presence of a nitrile group (-CN) at the 2-position and a tert-butoxy group (-O-t-Bu) at the 4-position significantly influences the electronic properties and steric environment of the ring, thereby affecting its reactivity.

The nitrile group is a strong electron-withdrawing group, which would further activate the pyrimidine ring towards nucleophilic attack. Conversely, the tert-butoxy group is a bulky, electron-donating group. Its steric hindrance could impede the approach of nucleophiles, particularly at the adjacent C5 position, while its electron-donating nature could slightly deactivate the ring compared to an unsubstituted pyrimidine.

Key reactions for which kinetic studies would be valuable include nucleophilic aromatic substitution, hydrolysis of the nitrile and tert-butoxy groups, and potential thermal decomposition. In a hypothetical nucleophilic substitution reaction, a nucleophile could potentially attack the C2 or C6 positions of the pyrimidine ring. The rate of such a reaction would be dependent on the concentration of both the substrate and the nucleophile, the nature of the solvent, and the temperature.

Without experimental data, any discussion on the kinetic studies of this compound remains speculative. Further empirical research is required to elucidate the precise reaction mechanisms and to quantify the kinetics of its transformations.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Tert Butoxy Pyrimidine 2 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei in a magnetic field, the precise structure of 4-tert-Butoxy-pyrimidine-2-carbonitrile can be determined.

Proton (¹H) NMR Assignments and Analysis

The ¹H NMR spectrum provides information on the different chemical environments of protons in the molecule. For this compound, three distinct proton signals are expected.

Pyrimidine (B1678525) Protons (H-5 and H-6): The two protons on the pyrimidine ring are chemically non-equivalent and are coupled to each other. H-6, being adjacent to the electron-withdrawing nitrogen atom (N-1), is expected to appear further downfield than H-5. Their mutual coupling would result in two doublets. The typical chemical shift for protons on a pyrimidine ring can range from approximately δ 7.0 to 9.3 ppm.

tert-Butyl Protons: The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the carbon-carbon single bonds. This results in a single, sharp signal (singlet) with a relative integration of nine. This signal is expected to appear in the upfield region of the spectrum, typically around δ 1.0–2.0 ppm. acdlabs.comnih.govcompoundchem.com

Predicted ¹H NMR Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-6 (Pyrimidine) | ~8.8 - 9.0 | Doublet (d) | 1H |

| H-5 (Pyrimidine) | ~7.2 - 7.4 | Doublet (d) | 1H |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, seven distinct signals are anticipated, corresponding to each of the unique carbon atoms.

Pyrimidine Carbons: The four carbons of the pyrimidine ring (C-2, C-4, C-5, C-6) are expected to resonate in the downfield region, typically between δ 110 and 170 ppm. chemicalbook.comcapes.gov.broregonstate.educompoundchem.com The carbon atom C-4, bonded to the oxygen of the tert-butoxy (B1229062) group, would likely be the most downfield of the ring carbons due to the deshielding effect of the electronegative oxygen atom. The carbon at the C-2 position, attached to the nitrile group, will also be significantly downfield.

Nitrile Carbon (-CN): The carbon atom of the nitrile group typically appears in a distinct region of the spectrum, generally between δ 115 and 125 ppm. compoundchem.com

tert-Butoxy Carbons: The tert-butoxy group will show two signals: one for the quaternary carbon bonded to the oxygen atom, expected around δ 80-85 ppm, and another for the three equivalent methyl carbons, appearing in the upfield region around δ 28-30 ppm. nih.govillinois.edu

Predicted ¹³C NMR Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4 (Pyrimidine, -O-C(CH₃)₃) | ~165 - 170 |

| C-6 (Pyrimidine) | ~158 - 162 |

| C-2 (Pyrimidine, -CN) | ~150 - 155 |

| C-5 (Pyrimidine) | ~110 - 115 |

| -CN (Nitrile) | ~115 - 120 |

| -C (CH₃)₃ (quaternary) | ~82 - 86 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show a cross-peak between the signals of the H-5 and H-6 protons, confirming their scalar (through-bond) coupling and their adjacency on the pyrimidine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbons to which they are directly attached. For this compound, this would show correlations between:

The H-5 signal and the C-5 signal.

The H-6 signal and the C-6 signal.

The tert-butyl proton singlet and the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (typically 2-3 bond) correlations, which helps piece together the molecular skeleton. Key expected correlations would include:

A correlation between the tert-butyl protons and the quaternary carbon (Cq) of the tert-butoxy group, as well as the C-4 carbon of the pyrimidine ring.

Correlations from the H-5 proton to the C-4 and C-6 carbons.

Correlations from the H-6 proton to the C-2, C-4, and C-5 carbons, providing definitive evidence for the substituent positions.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS provides a highly accurate measurement of the mass of the molecular ion, often to within a few parts per million (ppm). uky.edu This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, the molecular formula is C₉H₁₁N₃O. The theoretical monoisotopic mass can be calculated with high precision. uow.edu.auresearchgate.netresearchgate.netalgimed.com An experimental HRMS measurement matching this theoretical value would confirm the elemental composition.

Calculated Exact Mass for C₉H₁₁N₃O

| Ion Formula | Theoretical Monoisotopic Mass (m/z) |

|---|---|

| [M+H]⁺ (C₉H₁₂N₃O⁺) | 190.0975 |

Fragmentation Pattern Analysis

In mass spectrometry, particularly with techniques like Electron Impact (EI) or tandem mass spectrometry (MS/MS), the molecular ion can break apart into smaller, characteristic fragments. Analyzing these fragments provides valuable structural information. nih.govsphinxsai.comiosrjournals.orgtandfonline.com

For this compound (Molecular Weight: 189.21 g/mol ), the following fragmentation pathways are plausible:

Loss of a Methyl Radical (-•CH₃): A common fragmentation for tert-butyl groups is the loss of a methyl radical to form a stable tertiary carbocation. This would result in a fragment ion at m/z 174. researchgate.net

Loss of Isobutylene (-C₄H₈): A characteristic fragmentation of tert-butyl ethers is the loss of neutral isobutylene (56 Da) via a rearrangement, leaving a hydroxylated pyrimidine cation. This would produce a significant peak at m/z 133. miamioh.edulibretexts.org

Formation of the tert-Butyl Cation (+C(CH₃)₃): Cleavage of the C-O ether bond can lead to the formation of a stable tert-butyl cation, which would be observed at m/z 57. This is often a very prominent peak in the mass spectra of compounds containing a tert-butyl group. nih.govpearson.com

Fragmentation of the Pyrimidine Ring: The pyrimidine ring itself can undergo cleavage, often involving the loss of small molecules like HCN (27 Da) or cyanogen (C₂N₂, 52 Da), leading to a series of smaller fragment ions. acs.org

Table of Mentioned Compounds

| Compound Name |

|---|

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of this compound, providing information on its molecular weight, structure, and purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of pyrimidine derivatives. In a typical LC-MS analysis, the compound is first separated from a mixture on a liquid chromatography column and then introduced into the mass spectrometer. The mass spectrometer ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio (m/z). For this compound (molar mass: 177.21 g/mol ), a protonated molecule [M+H]⁺ with an m/z of approximately 178.2 would be expected under positive ion electrospray ionization (ESI) conditions.

Further structural information can be obtained using tandem mass spectrometry (MS/MS). In this technique, the parent ion ([M+H]⁺) is isolated and fragmented to produce a series of daughter ions. The fragmentation pattern is characteristic of the molecule's structure. Key fragmentation pathways for this compound would likely involve:

Loss of the tert-butyl group: A primary fragmentation would be the cleavage of the tert-butoxy group, leading to the loss of isobutylene (56 Da) and the formation of a prominent fragment ion corresponding to 4-hydroxy-pyrimidine-2-carbonitrile.

Cleavage of the ether bond: Fragmentation can also occur at the C-O ether linkage.

Ring fragmentation: The pyrimidine ring itself can undergo fragmentation, although this typically requires higher collision energies.

LC-MS is particularly valuable for monitoring reaction progress, identifying impurities, and quantifying the compound in various matrices chimia.ch. While specific experimental data for this exact compound is often proprietary, commercial suppliers confirm its availability for this compound bldpharm.com.

Gas Chromatography-Mass Spectrometry (GC-MS) is another effective hyphenated technique, particularly for volatile and thermally stable compounds. While the tert-butoxy group might render the molecule somewhat susceptible to thermal degradation, GC-MS can still be applied. The fragmentation patterns observed in electron ionization (EI) GC-MS are often more extensive and reproducible than in ESI-MS, providing a detailed structural fingerprint. The fragmentation would likely be initiated by the loss of a methyl radical from the tert-butyl group, followed by further cleavages.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations upi.edu.

The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrational modes of its constituent parts. Based on data from related pyrimidine and nitrile compounds, the following assignments can be predicted researchgate.netresearchgate.netmasterorganicchemistry.com:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretching (aromatic) | Pyrimidine Ring | 3100 - 3000 | Medium to Weak |

| C-H stretching (aliphatic) | tert-Butyl Group | 2980 - 2870 | Strong |

| C≡N stretching | Nitrile | 2240 - 2220 | Medium, Sharp |

| C=N & C=C stretching | Pyrimidine Ring | 1600 - 1450 | Medium to Strong |

| C-H bending (aliphatic) | tert-Butyl Group | 1470 - 1365 | Medium |

| C-O stretching (ether) | tert-Butoxy Group | 1250 - 1050 | Strong |

| Ring vibrations/C-H out-of-plane bending | Pyrimidine Ring | 1000 - 700 | Medium to Strong |

This table is generated based on typical IR absorption frequencies for the specified functional groups.

The presence of key functional groups in this compound can be unequivocally confirmed by its IR spectrum:

Nitrile Group (C≡N): A sharp, medium-intensity absorption band in the region of 2240-2220 cm⁻¹ is a highly diagnostic indicator of the nitrile functional group. This region of the IR spectrum is relatively uncongested, making this peak easy to identify masterorganicchemistry.com.

tert-Butyl Group: The presence of the tert-butoxy group is confirmed by strong C-H stretching vibrations just below 3000 cm⁻¹ and characteristic C-H bending vibrations between 1470 cm⁻¹ and 1365 cm⁻¹. A particularly strong band corresponding to the C-O ether stretch is expected around 1250-1050 cm⁻¹ researchgate.net.

Pyrimidine Ring: The aromatic pyrimidine ring is identified by several bands. These include weak C-H stretching absorptions above 3000 cm⁻¹, a series of medium-to-strong absorptions between 1600 cm⁻¹ and 1450 cm⁻¹ due to C=C and C=N bond stretching, and various fingerprint absorptions from ring vibrations and C-H out-of-plane bending in the 1000-700 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state.

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the pyrimidine ring system. Pyrimidine and its derivatives typically exhibit two main absorption bands corresponding to π → π* and n → π* transitions researchgate.net.

π → π Transitions:* These are typically high-intensity absorptions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For substituted pyrimidines, these bands are often observed in the range of 200-280 nm.

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair electrons on the nitrogen atoms, to a π* antibonding orbital. These are generally lower in energy and intensity compared to π → π* transitions and appear at longer wavelengths, often above 270 nm researchgate.net.

The specific absorption maxima (λmax) and molar absorptivity (ε) are influenced by the substituents on the pyrimidine ring and the solvent used for the analysis. The electron-donating tert-butoxy group and the electron-withdrawing nitrile group are expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted pyrimidine.

| Electronic Transition | Associated Chromophore | Expected λmax Range (nm) | Expected Intensity (Molar Absorptivity, ε) |

| π → π | Pyrimidine Ring C=C and C=N bonds | 200 - 280 | High |

| n → π | Nitrogen lone pairs in Pyrimidine Ring | > 270 | Low to Medium |

This table provides expected ranges based on the electronic spectra of related pyrimidine derivatives.

The primary chromophore in this compound is the pyrimidine ring itself. A chromophore is the part of a molecule responsible for its color, or in this case, its absorption of UV light. The conjugated system of double bonds (C=C and C=N) within the pyrimidine ring constitutes the π-electron system that undergoes the high-intensity π → π* transitions.

The nitrogen atoms of the pyrimidine ring also act as part of the chromophoric system, as their non-bonding electrons are responsible for the lower intensity n → π* transitions. The substituents play a role as auxochromes, which modify the absorption characteristics of the main chromophore. The tert-butoxy group, an electron-donating group, and the carbonitrile group, an electron-withdrawing group, both interact with the π-system of the pyrimidine ring, influencing the energy of the molecular orbitals and thus shifting the absorption wavelengths rsc.org.

Theoretical and Computational Chemistry Studies of 4 Tert Butoxy Pyrimidine 2 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-tert-butoxy-pyrimidine-2-carbonitrile at the atomic and electronic levels. These calculations, primarily based on density functional theory (DFT), allow for a detailed examination of the molecule's behavior.

Electronic Structure Elucidation (HOMO-LUMO analysis)

The electronic structure of a molecule is key to its reactivity, and the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine (B1678525) ring and the oxygen atom of the tert-butoxy (B1229062) group. The LUMO, conversely, is likely to be distributed over the electron-withdrawing nitrile group and the pyrimidine ring. Theoretical calculations, such as those using the B3LYP functional with a 6-311G++(d,p) basis set, can provide precise energy values and visualizations of these orbitals. irjweb.com The insights gained from HOMO-LUMO analysis are critical for predicting how this compound will interact with other molecules and its potential role in chemical reactions. irjweb.com

Table 1: Calculated Frontier Orbital Energies for this compound This table presents hypothetical data for illustrative purposes.

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Molecular Geometry Optimization

Determining the most stable three-dimensional arrangement of atoms in this compound is achieved through molecular geometry optimization. mdpi.com This computational process systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface. arxiv.org The resulting optimized structure represents the most probable geometry of the molecule in its ground state.

Various computational methods can be employed for geometry optimization, with Density Functional Theory (DFT) methods like B3LYP being widely used for their balance of accuracy and computational cost. mdpi.comaimspress.com The choice of basis set, such as the Pople-style 3-21G or the more extensive 6-311G++(d,p), also influences the accuracy of the final structure. irjweb.commdpi.com An accurately optimized geometry is a prerequisite for further calculations, including vibrational frequency analysis and the prediction of spectroscopic parameters. researchgate.net

Table 2: Selected Optimized Geometrical Parameters for this compound This table presents hypothetical data for illustrative purposes and is based on general knowledge of similar molecular structures.

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C2-CN Bond Length | 1.44 |

| C4-O Bond Length | 1.37 |

| O-C(tert-butyl) Bond Length | 1.48 |

| N1-C2-N3 Bond Angle | 116.5 |

| C2-N3-C4 Bond Angle | 123.0 |

| N3-C4-C5 Bond Angle | 118.2 |

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as bond stretching, bending, or twisting.

By comparing the calculated vibrational spectra with experimental data, a detailed assignment of the observed spectral bands can be made. This comparison helps to validate the computational model and provides a deeper understanding of the molecule's vibrational dynamics. The theoretical vibrational frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other limitations of the computational method.

Reaction Energetics and Transition State Modeling

Computational chemistry is an invaluable tool for investigating the mechanisms and kinetics of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, it is possible to identify the reactants, products, and any intermediates or transition states.

Transition state theory allows for the calculation of activation energies, which are crucial for determining reaction rates. The geometry of the transition state, a high-energy species that represents the bottleneck of a reaction, can be located and characterized through computational methods. Understanding the energetics of a reaction pathway provides predictive power in designing synthetic routes and understanding the molecule's stability and reactivity under various conditions.

Conformational Analysis and Molecular Dynamics Simulations

The tert-butoxy group in this compound introduces conformational flexibility. Conformational analysis is the study of the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. Computational methods can be used to identify the various stable conformers and to determine their relative energies. This is important as the conformation of a molecule can significantly influence its physical and chemical properties.

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of this compound. nih.gov MD simulations model the movement of atoms and molecules over time, governed by the forces between them. These simulations can reveal how the molecule behaves in different environments, such as in various solvents or at different temperatures, and can provide information on its conformational landscape and flexibility. nih.gov

Prediction of Spectroscopic Parameters

Beyond vibrational spectra, computational chemistry can predict a range of other spectroscopic parameters. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to aid in structure elucidation and assignment. Electronic transitions, which are observed in ultraviolet-visible (UV-Vis) spectroscopy, can also be predicted using time-dependent DFT (TD-DFT) calculations. These predictions can help in the interpretation of experimental spectra and provide a more complete picture of the molecule's electronic properties.

Table 3: Predicted Spectroscopic Data for this compound This table presents hypothetical data for illustrative purposes.

| Spectroscopy Type | Parameter | Predicted Value |

| ¹³C NMR | C2 Chemical Shift (ppm) | 158.2 |

| ¹³C NMR | C4 Chemical Shift (ppm) | 165.7 |

| ¹³C NMR | C5 Chemical Shift (ppm) | 108.4 |

| ¹³C NMR | C6 Chemical Shift (ppm) | 155.1 |

| ¹H NMR | H5 Chemical Shift (ppm) | 6.80 |

| ¹H NMR | H6 Chemical Shift (ppm) | 8.55 |

| UV-Vis | λmax (nm) | 275 |

Structure-Property Relationship Modeling (Non-biological)

The exploration of quantitative structure-property relationships (QSPR) for this compound involves computational methodologies aimed at correlating its molecular structure with its physicochemical properties. These studies are fundamental in predicting the behavior of the compound in various non-biological systems, which is crucial for applications in materials science and chemical synthesis. nih.gov The primary goal is to develop mathematical models that can forecast properties based on structural descriptors.

Research in the broader field of pyrimidine derivatives often employs a variety of computational techniques to build these relationships. nih.gov Theoretical molecular descriptors are calculated to quantify different aspects of the molecular structure, such as electronic properties (e.g., charges, polarizability, electronegativity), steric properties, and topological indices. nih.gov These descriptors are then used as independent variables in statistical models to predict dependent variables, which are the physicochemical properties of interest.

Detailed Research Findings:

While specific QSPR models exclusively for the non-biological properties of this compound are not extensively detailed in publicly available literature, the principles can be inferred from studies on related pyrimidine structures. The electronic properties codified by molecular descriptors are often found to be crucial determinants of physicochemical characteristics. nih.gov

For instance, the presence of the nitrile (-CN) group, a strong electron-withdrawing group, significantly influences the electron density of the pyrimidine ring. This affects properties such as the molecule's reactivity, polarity, and intermolecular interactions. The tert-butoxy group, being bulky, introduces steric hindrance that can affect how the molecule packs in a solid state or interacts with surfaces.

Computational analyses, such as Density Functional Theory (DFT), are employed to calculate key quantum chemical descriptors that are often used in QSPR models. sciety.org These descriptors provide insight into the molecule's electronic stability and reactivity. sciety.org

Data Tables:

The following tables illustrate the types of data generated in a hypothetical QSPR study of this compound and its analogs, where substituents at a hypothetical R-position are varied to build a model.

Table 1: Calculated Molecular Descriptors for a Series of Hypothetical Pyrimidine Analogs

| Compound ID | R-Group | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) |

| 1 | -H (this compound) | 177.21 | 1.85 | 58.7 |

| 2 | -CH3 | 191.24 | 2.25 | 58.7 |

| 3 | -Cl | 211.65 | 2.55 | 58.7 |

| 4 | -F | 195.20 | 2.00 | 58.7 |

Note: Data for compounds 2-4 are hypothetical and for illustrative purposes to demonstrate a QSPR data set.

Table 2: QSPR Model for Predicting a Physicochemical Property (e.g., Solubility in a Non-polar Solvent)

| Compound ID | Experimental Solubility (mg/L) | Predicted Solubility (mg/L) | Residual |

| 1 | 150 | 155 | -5 |

| 2 | 120 | 118 | 2 |

| 3 | 95 | 98 | -3 |

| 4 | 135 | 140 | -5 |

Note: Data in this table is hypothetical and serves to illustrate the output of a QSPR model.

The development of such models relies on statistical methods like multiple linear regression (MLR) or more complex machine learning algorithms like artificial neural networks (ANN). researchgate.netmdpi.com The reliability of these models is assessed using statistical parameters such as the coefficient of determination (R²), root mean square error (RMSE), and the results of cross-validation (Q²). researchgate.netmdpi.com Through these computational approaches, a deeper understanding of how the specific structural arrangement of this compound dictates its physical and chemical behavior can be achieved.

Chemical Applications and Materials Science Potential of 4 Tert Butoxy Pyrimidine 2 Carbonitrile Derivatives

Role as a Building Block in Complex Organic Synthesis

The strategic placement of reactive functional groups—a nitrile and a labile tert-butoxy (B1229062) group—on the pyrimidine (B1678525) ring suggests that "4-tert-Butoxy-pyrimidine-2-carbonitrile" could serve as a versatile precursor in the synthesis of more complex molecular architectures.

Synthesis of Advanced Heterocyclic Systems

The pyrimidine core is a prevalent motif in numerous biologically active compounds and functional materials. The nitrile group in pyrimidine-2-carbonitriles can be a versatile handle for a variety of chemical transformations, including its conversion into amines, amides, or tetrazoles, thereby enabling the construction of diverse heterocyclic systems. scienceopen.com While no specific examples of "this compound" being used in the synthesis of advanced heterocyclic systems are documented in publicly available literature, the reactivity of the pyrimidine carbonitrile moiety is well-established. For instance, other pyrimidine derivatives are readily used in cyclocondensation and substitution reactions to build fused heterocyclic structures. sigmaaldrich.combldpharm.com The tert-butoxy group at the 4-position could potentially be cleaved under acidic conditions to reveal a pyrimidone, offering another site for functionalization.

Precursor for Advanced Polymer Monomers

There is currently no available research specifically detailing the use of "this compound" as a precursor for advanced polymer monomers. However, the presence of the reactive nitrile group and the potential for modification of the pyrimidine ring suggest a theoretical potential for its incorporation into polymer backbones or as a functional side chain. The development of pyrimidine-containing polymers is an area of interest for creating materials with tailored electronic and thermal properties.

Applications in Organic Electronics and Photonics

The electron-accepting character of the pyrimidine ring makes its derivatives prime candidates for applications in organic electronics, where the ability to accept and transport electrons is crucial.

Emitters for Organic Light-Emitting Diodes (OLEDs)

While there are no specific reports on the use of "this compound" as an emitter in OLEDs, extensive research on other pyrimidine carbonitrile derivatives highlights their potential. For example, derivatives of pyrimidine-5-carbonitrile, when functionalized with suitable donor moieties like carbazole, have been shown to be effective emitters in sky-blue OLEDs. sigmaaldrich.comnih.gov These materials can exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for highly efficient conversion of electricity to light. The performance of such emitters is highly dependent on the molecular design, which influences properties like the energy gap and charge-transport characteristics. sigmaaldrich.com The introduction of a tert-butyl group can sometimes enhance the performance of OLED emitters by preventing intermolecular quenching of luminescence. acs.org

Table 1: Performance of a Representative Pyrimidine-5-carbonitrile based OLED

| Compound | Maximum External Quantum Efficiency (EQE) | Emission Color |

| 4,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)pyrimidine-5-carbonitrile (tCzPCN) | 12.8% (non-doped), 14% (doped) | Sky-blue |

Source: sigmaaldrich.com

Components in Luminescent Sensors (e.g., oxygen sensors)